N-(2-Chlorobenzyl)cinnamamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14ClNO |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(E)-N-[(2-chlorophenyl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19)/b11-10+ |
InChI Key |
HWGBHHWVTSILOS-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2Cl |
Synonyms |
LQM706 N-(2-chlorobenzyl)cinnamamide |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Chlorobenzyl Cinnamamide and Analogues
Strategies for the Formation of the Cinnamamide (B152044) Core
The fundamental structure of N-(2-Chlorobenzyl)cinnamamide is the cinnamamide core, which is formed through the creation of an amide bond between a cinnamic acid derivative and an amine. Several methods have been developed to achieve this transformation efficiently.
Conventional Amidation Reaction Protocols
Traditional methods for forming the cinnamamide core often involve the direct reaction of a cinnamic acid with an amine. One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl halide. For instance, cinnamic acid can be treated with a halogenating agent like thionyl chloride or oxalyl chloride to form cinnamoyl chloride. researchgate.netgoogle.com This activated intermediate then readily reacts with an amine, such as 2-chlorobenzylamine (B130927), to yield the desired this compound. google.com This method, while effective, can require harsh reagents and may necessitate the protection of other functional groups within the reacting molecules to ensure selectivity. sci-hub.se
Another conventional strategy involves the use of acid anhydrides. For example, isobutyl chloroformate can be used to form a mixed anhydride (B1165640) with cinnamic acid, which then smoothly reacts with an amine at room temperature. beilstein-journals.org This approach offers a greener alternative by allowing the reaction to proceed in water. beilstein-journals.org
The direct amidation of cinnamic acid esters with amines is another established route. kemdikbud.go.id While this reaction can be performed without a catalyst, it often requires elevated temperatures and may not be suitable for all substrates. kemdikbud.go.id
| Starting Materials | Reagents | Product | Key Features |
| Cinnamic acid, 2-Chlorobenzylamine | Thionyl chloride or Oxalyl chloride | This compound | Activation of carboxylic acid to acyl halide. |
| Cinnamic acid, Amine | Isobutyl chloroformate | Cinnamamide derivative | Formation of a mixed anhydride intermediate. |
| Cinnamic acid ester, Amine | None (direct reaction) | Cinnamamide derivative | Can be performed without a catalyst but may require heat. |
Coupling Reagent-Mediated Synthesis (e.g., HATU, EDCI/HOBt)
To overcome the limitations of conventional methods, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent used in peptide and amide synthesis. nih.govrsc.orgwikipedia.org It reacts with a carboxylic acid to form a highly reactive OAt-active ester, which then rapidly acylates the amine. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov This method is known for its high efficiency and fast reaction rates, making it suitable for the synthesis of a wide range of cinnamamide derivatives, including those with complex structures. nih.govmdpi.com
EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (1-Hydroxybenzotriazole) is another widely used coupling system. researchgate.netnih.gov EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov This method has been successfully employed for the synthesis of various N-hydroxycinnamoylamides. researchgate.net The use of a catalytic amount of HOBt with EDCI and DMAP (4-Dimethylaminopyridine) has also been shown to be effective for coupling electron-deficient amines. nih.gov
| Coupling Reagent System | Base (if applicable) | Key Intermediate | Advantages |
| HATU | DIPEA | OAt-active ester | High efficiency, fast reaction rates. nih.govwikipedia.org |
| EDCI/HOBt | - | HOBt-ester | Mild conditions, reduced side reactions. researchgate.netnih.gov |
| EDCI/DMAP/catalytic HOBt | DIPEA | Acyliminium ion | Effective for electron-deficient amines. nih.gov |
Boric Acid Catalysis in Amidation Reactions
Boric acid has emerged as a "green" and inexpensive catalyst for the direct amidation of carboxylic acids and amines. sci-hub.seorgsyn.org This method offers a more environmentally friendly alternative to traditional protocols that often generate hazardous waste. researchgate.net The reaction is typically carried out by heating a mixture of the carboxylic acid, amine, and a catalytic amount of boric acid, often under solvent-free conditions. sci-hub.se The catalytic activity of boric acid is believed to stem from its ability to form an ester or complex with the hydroxyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org This method has been successfully applied to the synthesis of N-benzylcinnamamides in good to excellent yields. sci-hub.se The efficiency of the reaction can be influenced by the amount of catalyst used; for instance, increasing the boric acid concentration from 5 mol% to 10 mol% has been shown to improve the yield and reduce the reaction time for the synthesis of N-benzylcinnamamide. sci-hub.se
Approaches for N-Benzyl Derivatization and Halogenation Patterns
The synthesis of this compound and its analogs allows for extensive derivatization at the N-benzyl group and the introduction of various halogenation patterns on the aromatic rings.
N-benzyl derivatization is typically achieved by selecting the appropriately substituted benzylamine (B48309) during the amidation reaction. researchgate.netresearchgate.net For example, to synthesize this compound, 2-chlorobenzylamine is used as the amine component. A wide variety of substituted benzylamines are commercially available or can be readily synthesized, allowing for the preparation of a diverse library of N-benzylcinnamamides.
Halogenation patterns on the cinnamoyl moiety are generally introduced by starting with a correspondingly halogenated cinnamic acid. For instance, to synthesize a cinnamamide with a chloro group on the phenyl ring of the cinnamoyl group, a chlorocinnamic acid would be used as the starting material. google.com
Furthermore, direct halogenation of the cinnamamide scaffold can be achieved. For example, the dibromination of cinnamamides has been accomplished using carbon tetrabromide (CBr4) under mild conditions. researchgate.net Enzymatic halogenation using chloroperoxidase has also been reported for trans-cinnamic acid and its derivatives, leading to the formation of 2-halo-3-hydroxycarboxylic acids. researchgate.net Catalytic, enantioselective 1,2-difluorination of cinnamamides has also been developed using a chiral aryl iodide catalyst. nih.gov
Multicomponent Reaction Approaches for N-(2-Chlorobenzyl)formamide Analogues
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. While not directly producing cinnamamides, MCRs have been utilized to synthesize N-(2-chlorobenzyl)formamide, an analogue of the target compound. dntb.gov.uarjptonline.orgresearchgate.netresearchgate.netresearchgate.net
One such MCR is the amidoalkylation reaction, which involves the simultaneous mixing of an aromatic aldehyde (such as 2-chlorobenzaldehyde), formamide, and formic acid at elevated temperatures. rjptonline.orgresearchgate.net This one-pot synthesis provides a good yield of the corresponding N-benzylformamide. rjptonline.org Formic acid in this reaction serves a dual role as both a catalyst and a reductant. researchgate.net This approach is particularly valuable for rapidly generating libraries of substituted N-benzylformamides for screening purposes. dntb.gov.ua
Modern Synthetic Enhancements in Cinnamamide Synthesis (e.g., Microwave Irradiation)
Modern synthetic techniques have been applied to improve the efficiency and environmental friendliness of cinnamamide synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields.
Microwave irradiation has been successfully employed in the direct amidation of cinnamic acid derivatives. thieme-connect.comsorbonne-universite.frresearchgate.net For instance, a microwave-assisted dehydrative amide condensation between cinnamic acids and amines has been reported using a co-catalytic system of phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) under solvent-free conditions. thieme-connect.comsorbonne-universite.frresearchgate.net This method offers a rapid and efficient route to cinnamamides, with reactions often completing in as little as 15 minutes. sorbonne-universite.fr The use of microwave heating has been shown to be superior to conventional thermal conditions for this transformation. sorbonne-universite.fr
Analytical Characterization Techniques for Structural Elucidation
The confirmation of the chemical structure of synthesized cinnamamide derivatives, including this compound, relies on a combination of spectroscopic and analytical methods. ashdin.comresearchgate.net These techniques provide comprehensive information about the functional groups, proton and carbon environments, molecular weight, and elemental composition of the molecules. ashdin.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. ashdin.comresearchgate.net
In the ¹H-NMR spectra of cinnamamide derivatives, characteristic signals confirm the presence of key structural motifs. For instance, the methylene (B1212753) protons of the benzyl (B1604629) group in N-benzylcinnamamides typically appear as a doublet, with a chemical shift around 4.42 ppm. sci-hub.se The olefinic protons of the cinnamoyl group present as doublets, with the proton at the α-position to the carbonyl appearing at approximately 6.39 ppm and the β-proton at a more downfield region. sci-hub.se The amide proton (N-H) is often observed as a broad singlet. sci-hub.se The aromatic protons from both the cinnamoyl and benzyl moieties resonate in the downfield region, typically between 7.13 and 7.59 ppm. sci-hub.sersc.org
¹³C-NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. The carbonyl carbon of the amide group is a key diagnostic signal, appearing significantly downfield. For example, in a series of N-phenylcinnamamide derivatives, the carbonyl carbon was observed around 164.4 ppm. mdpi.com The olefinic carbons also have characteristic shifts, as do the carbons of the aromatic rings.
Variable temperature NMR studies on some N-methyl-cinnamoyl analogues have revealed the presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond. nih.govscispace.com This phenomenon can lead to the splitting of NMR signals at lower temperatures, which then coalesce as the temperature increases. nih.govscispace.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Cinnamamide Derivatives
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| N-benzylbenzamide | 4.65 (d, 2H), 6.44 (brs, 1H), 7.26-7.51 (m, 8H), 7.79 (d, 2H) | 44.2, 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2, 167.5 | rsc.org |
| N-(4-chlorophenyl)cinnamamide | 6.53 (d, 1H), 7.36 (m, 6H), 7.56 (m, 4H), 7.77 (d, 1H) | 121.5, 122.5, 128.5, 128.7, 129.5, 129.8, 130.7, 135.9, 139.2, 142.0, 164.4 | mdpi.com |
| N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide | 4.44 (d, 2H), 5.58 (s, 2H), 6.66 (d, 1H), 7.34-7.46 (m, 8H), 7.56 (d, 2H), 8.04 (s, 1H), 8.60 (t, 1H) | 34.8, 52.3, 122.4, 123.9, 124.4, 128.0, 129.4, 129.6, 129.7, 135.3, 139.5, 144.0, 145.7, 147.7, 165.4 | scielo.br |
Note: The data presented is for representative compounds and may vary slightly for this compound itself.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ashdin.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound and its analogues, key characteristic absorption bands are expected. amazonaws.com
A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1630-1680 cm⁻¹. cdnsciencepub.com For instance, in N,N-diethyl cinnamamide, this peak is a characteristic feature. researchgate.net The N-H stretching vibration of the amide group usually appears as a sharp band around 3300 cm⁻¹. The C=C stretching of the alkene group in the cinnamoyl moiety is observed in the range of 1600-1650 cm⁻¹, often conjugated with the aromatic ring. cdnsciencepub.com The C-N stretching of the amide bond is also identifiable. researchgate.net Additionally, bands corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule are present. researchgate.net
Table 2: Characteristic IR Absorption Bands for Cinnamamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amide) | Stretching | ~3300 | ashdin.com |
| C=O (Amide I) | Stretching | 1630-1680 | cdnsciencepub.com |
| C=C (Alkene) | Stretching | 1600-1650 | cdnsciencepub.com |
| C-N (Amide) | Stretching | Varies | researchgate.net |
| Aromatic C-H | Stretching | ~3000-3100 | ashdin.com |
| Aliphatic C-H | Stretching | ~2850-2960 | ashdin.com |
Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern of the molecule.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ashdin.com It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. ashdin.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for analyzing mixtures and identifying individual components. researchgate.net
For this compound and its analogues, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. ashdin.commdpi.com The fragmentation patterns observed in the mass spectrum can reveal the presence of the cinnamoyl and benzyl moieties. Common fragmentation pathways for amides include cleavage of the amide bond.
Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)
Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. amazonaws.com This data is used to determine the empirical formula of the synthesized molecule. The experimentally determined percentages are compared with the calculated values for the proposed structure to verify its elemental composition. amazonaws.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. mdpi.com This high accuracy allows for the unambiguous determination of the molecular formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. mdpi.com For example, the calculated mass for the protonated molecular ion [M+H]⁺ of N-(4-chlorophenyl)cinnamamide was found to be 258.0680, which closely matched the experimentally observed value of 258.0682. mdpi.com
X-ray Crystallography for Conformation and Packing Analysis
For cinnamamide derivatives, X-ray crystallography can confirm the trans configuration of the double bond in the cinnamoyl moiety. nih.gov It also provides details about the relative orientation of the phenyl rings. For instance, in (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, the two benzene (B151609) rings were found to be oriented at a dihedral angle of 47.0(2)°. mdpi.com The analysis of crystal packing can identify intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking, which influence the physical properties of the compound. researchgate.net
Structure Activity Relationship Sar Studies of N 2 Chlorobenzyl Cinnamamide Derivatives
Systematic Modification of the Cinnamoyl Moiety and its Impact on Biological Activity
The cinnamoyl moiety, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system, is a critical determinant of the biological activity of N-(2-Chlorobenzyl)cinnamamide derivatives. Modifications to the phenyl ring of this moiety have been shown to significantly modulate the compound's efficacy across various therapeutic targets.
Research has demonstrated that the introduction of different substituents on the cinnamoyl phenyl ring can profoundly alter the compound's biological profile. For instance, studies on related cinnamamide (B152044) derivatives have shown that electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance certain activities. One study found that electron-withdrawing groups on the cinnamoyl aromatic ring led to increased α-glucosidase inhibitory activity. researchgate.net
Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) can also have a significant impact. In a series of N-(4-halobenzyl)amides, the introduction of methoxy groups at the 3, 4, and 5 positions of the cinnamoyl phenyl ring was explored. mdpi.com Similarly, studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed that the presence of fluorine and chlorine on the cinnamoyl moiety was beneficial for anticancer activity. nih.gov
The position of these substituents is also crucial. For example, in a study of cinnamamide analogues as antibiotic potentiators, substitution at the 2-position of the cinnamoyl phenyl ring tended to decrease antibacterial activity but increase efflux inhibition. nih.gov
Table 1: Impact of Cinnamoyl Moiety Substituents on Biological Activity
| Substituent on Cinnamoyl Ring | Position(s) | Observed Biological Effect | Reference |
|---|---|---|---|
| Electron-withdrawing groups | Various | Increased α-glucosidase inhibition | researchgate.net |
| Fluorine, Chlorine | Various | Enhanced anticancer activity | nih.gov |
| Methoxy | 3, 4, 5 | Modulation of antifungal activity | mdpi.com |
Influence of Substituents on the N-Benzyl Ring, with a Focus on Halogen Position (e.g., ortho-chloro)
The N-benzyl portion of this compound is another key area for structural modification to optimize biological activity. The nature, number, and particularly the position of substituents on this benzyl (B1604629) ring can lead to significant variations in potency and selectivity.
The presence of a halogen, specifically chlorine, on the N-benzyl ring has been a focal point of many SAR studies. The ortho-chloro substitution in the parent compound is of particular interest. Research into N-arylcinnamamides has shown that modifications at the ortho and meta positions of the anilide core (structurally related to the N-benzyl ring) with lipophilic and bulky groups are often favorable for anti-inflammatory potential.
For anticonvulsant activity, the position of the halogen has been shown to be critical. One study on cinnamamide derivatives indicated that a chlorine atom at the para position of the phenyl ring was beneficial for anticonvulsant activity. researchgate.net In contrast, another study on N-phenyl cinnamamide derivatives found that a chloro group at the para-position of the N-phenyl ring resulted in the highest Nrf2/ARE luciferase activity, which is related to antioxidant effects. mdpi.com
The specific ortho-chloro substitution of this compound is significant. Studies on related compounds, such as chlorogenic acid analogues, have shown that -Cl groups at the meta position on benzylamine (B48309) exhibited better inhibitory effects on melanogenesis than those at the ortho or para positions. mdpi.com This highlights that the optimal position for halogen substitution can be activity-dependent.
Table 2: Influence of N-Benzyl/Aryl Ring Substituents on Biological Activity
| Substituent on N-Benzyl/Aryl Ring | Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Chloro | ortho, meta | Favorable for anti-inflammatory activity | |
| Chloro | para | Beneficial for anticonvulsant activity | researchgate.net |
| Chloro | para | Potent Nrf2/ARE luciferase activity | mdpi.com |
Role of Amide Nitrogen Substituents and Linker Variations
The amide linkage (-CO-NH-) is a cornerstone of the cinnamamide structure, providing conformational rigidity and acting as a hydrogen bond donor and acceptor. Modifications at the amide nitrogen and variations in the linker itself are crucial SAR strategies.
Studies have explored the effect of substituting the hydrogen on the amide nitrogen with small alkyl groups. In one extensive study on antibiotic potentiators, N-methylation was found to be the only alkyl substitution that resulted in the potentiation of oxacillin (B1211168) activity, suggesting a specific steric and electronic requirement at this position. scispace.com
The nature of the linker is also a key determinant of activity. A comparison between an amide linker and an amine linker (reducing the carbonyl group) in a series of antibiotic potentiators revealed that the amides were significantly more active. scispace.com This suggests that the hydrogen-bond accepting capability of the amide carbonyl is a beneficial feature for this specific biological effect. scispace.com The acrylamide (B121943) motif, present in cinnamamides, is noted to enhance the selectivity of molecules that can form covalent bonds with amino acid residues in biological targets. researchgate.net
Identification of Key Pharmacophoric Features for Specific Biological Effects
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For cinnamamide derivatives, distinct pharmacophore models have been proposed for different biological activities, particularly for anticonvulsant effects.
For anticonvulsant activity, a widely accepted pharmacophore model for cinnamamide derivatives includes several key features:
An aromatic ring (the phenyl ring of the cinnamoyl moiety).
An electron donor atom or group.
A hydrogen bond acceptor/donor unit, which is typically the amide group. researchgate.net
The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for anticonvulsant properties. mdpi.com More detailed models for other anticonvulsants, which share features with cinnamamides, often specify an aryl hydrophobic site, a hydrogen-bond donor/acceptor, and another hydrophobic site. nih.gov The structure of this compound fits this model well, with the cinnamoyl phenyl group as the aryl hydrophobic site, the amide as the hydrogen bond donor/acceptor, and the 2-chlorobenzyl group providing a second hydrophobic region.
For anticancer activity against certain cell lines, SAR studies suggest that the presence of specific substituents like fluorine or chlorine on the cinnamoyl ring, combined with bulky aromatic groups on the N-substituent side, are important pharmacophoric elements. nih.gov
Table 3: Key Pharmacophoric Features for Anticonvulsant Activity
| Pharmacophoric Feature | Corresponding Structural Element in this compound | Reference |
|---|---|---|
| Aromatic Ring / Hydrophobic Site | Cinnamoyl phenyl group | researchgate.net |
| Hydrogen Bond Acceptor/Donor Unit | Amide linkage (-CO-NH-) | researchgate.net |
| Second Hydrophobic Site | 2-Chlorobenzyl group | nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the physicochemical properties that govern their efficacy.
Several QSAR studies have been conducted on cinnamamide and related derivatives to predict various biological activities, including antifungal, anticancer, and enzyme inhibitory effects. researchgate.netbpasjournals.com The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., dipole moment), hydrophobic (e.g., logP), steric, or topological. researchgate.net
For example, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized machine learning approaches like support vector regression to build predictive models. frontiersin.org These models are validated statistically to ensure their predictive power, often requiring a high correlation coefficient (R²) and a high predictive R² (Q²) from cross-validation. nih.gov A robust QSAR model for this compound derivatives would allow for the virtual screening of new analogues, prioritizing the synthesis of those with the highest predicted activity for a specific biological target, thereby accelerating the drug discovery process.
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
Identification and Validation of Molecular Targets
The identification and validation of molecular targets are foundational to understanding the therapeutic potential of a compound. sartorius.com For N-(2-Chlorobenzyl)cinnamamide and its analogs, research has pointed towards several proteins and pathways implicated in various disease processes.
Cinnamamides, as a class, are recognized as privileged scaffolds in medicinal chemistry, possessing multiple reactive sites that can interact with biological targets. researchgate.net These sites include the aromatic ring, the amide bond, and the Michael acceptor system. researchgate.net Research into cinnamamide (B152044) derivatives has identified a range of potential biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.ai
A key molecular target identified for N-phenyl cinnamamide derivatives is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) . nih.gov Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. nih.gov Validation of Nrf2 as a target is often conducted using Nrf2/antioxidant response element (ARE)-driven luciferase reporter assays in cell lines like HepG2. nih.gov Studies have shown that substituted N-phenyl cinnamamides can activate the Nrf2 pathway, leading to the synthesis of cellular glutathione. nih.gov
While direct target identification for this compound is a subject of ongoing research, related compounds have been investigated for their interactions with various targets. For instance, some cinnamamide derivatives have been shown to interact with enzymes involved in drug resistance and microbial membranes. The general approach to target identification involves a combination of computational methods, such as molecular docking, and experimental validation through biological assays. nih.gov
Ligand-Target Interaction Analysis
Understanding how this compound and its analogs bind to their molecular targets is crucial for explaining their biological effects and for guiding the design of more potent and selective compounds. Ligand-target interaction analysis involves studying the specific non-covalent interactions between the small molecule (ligand) and the protein (target). nih.gov
The cinnamamide scaffold allows for a variety of interactions, including:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov
Hydrophobic Interactions: The phenyl rings of the cinnamoyl and benzyl (B1604629) moieties can engage in hydrophobic interactions with nonpolar pockets of a target protein. nih.gov
π-Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov
Amide-π Stacking: The π-surface of the amide bond can stack against the π-surface of an aromatic ring. nih.gov
Molecular docking studies are frequently employed to predict the binding modes of cinnamamide derivatives. For example, docking studies with cinnamamide derivatives and target proteins involved in drug resistance have revealed significant interactions, with calculated binding energies indicating strong affinity. These computational models can predict specific residues within the binding site that are crucial for the interaction.
In the context of Nrf2 activation by N-phenyl cinnamamides, the interaction is thought to be initiated by the electrophilic nature of the Michael acceptor, which can react with nucleophilic residues on its target protein, Keap1, leading to the release and activation of Nrf2. nih.gov The substituents on the phenyl rings can significantly influence the electronic properties of the molecule and thus its reactivity and binding affinity. nih.gov For example, an electron-withdrawing group like chlorine on the N-phenyl ring of a cinnamamide derivative was shown to enhance Nrf2/ARE luciferase activity. nih.gov
Investigation of Polypharmacology and Multi-target Mechanisms
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized concept in drug discovery. mdpi.com Cinnamic acids and their derivatives, including this compound, are considered privileged structures that may act as multi-target agents. mdpi.comnih.gov
The diverse biological effects of cinnamamides, such as their simultaneous anti-inflammatory, antimicrobial, and anticancer properties, support the idea of a multi-target mechanism of action. researchgate.netmdpi.com For example, a single cinnamamide derivative might inhibit NF-κB activation, thereby reducing inflammation, while also disrupting microbial cell membranes. mdpi.com
The investigation into the polypharmacology of N-arylcinnamamides has shown that modifications to the substituent groups on the phenyl rings can fine-tune their activity against different targets. mdpi.com For example, a study on N-phenyl cinnamamide derivatives showed that different substituents on the N-phenyl ring led to varying levels of Nrf2 activation, demonstrating how structural changes can modulate activity at a specific target. nih.gov
Furthermore, hybrid molecules incorporating a cinnamamide moiety have been designed to intentionally target multiple pathways. Tacrine-cinnamic acid hybrids, for instance, have been developed as multi-target inhibitors of both acetyl- and butyrylcholinesterase for potential use in Alzheimer's disease. rsc.org This highlights the versatility of the cinnamamide scaffold in developing drugs with complex, multi-target mechanisms.
Compound Names Mentioned
Computational Chemistry and Molecular Modeling Studies of N 2 Chlorobenzyl Cinnamamide and Analogues
Molecular Docking Investigations of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is crucial for understanding the binding modes of N-(2-Chlorobenzyl)cinnamamide and its analogues with various protein targets.
Research on cinnamamide (B152044) derivatives has frequently employed molecular docking to elucidate their mechanism of action. For instance, studies on N-phenyl cinnamamide analogues have utilized docking to explore interactions with targets like the Nrf2/ARE pathway, which is involved in cellular protection against oxidative stress. nih.gov In one such study, N-(4-chlorophenyl)cinnamamide was identified as a potent activator, and docking simulations helped visualize its binding within the active site. nih.gov
Similarly, docking studies on novel hydroxycinnamamide derivatives synthesized from morpholine (B109124) and pyrrolidine (B122466) have been conducted against the Topoisomerase I (Top1) protein receptor, a target in cancer therapy. japsonline.com These simulations revealed crucial hydrogen bond interactions between the ligand and amino acid residues such as Asn722 and Thr718, providing a rationale for the observed anticancer activity. japsonline.com The validation of such docking procedures is often confirmed by achieving a low root mean square deviation (RMSD) value (typically < 2 Å) when redocking a known ligand into the protein's active site. japsonline.com
In the context of antimicrobial research, molecular docking has been used to identify potential targets for cinnamamide compounds. For example, simulations suggested that for Candida albicans, likely targets include histone deacetylases like caHOS2 and caRPD3, while for Staphylococcus aureus, the target is likely saFABH. mdpi.com The binding energy values obtained from these simulations help in ranking potential candidates and understanding their inhibitory potential. analis.com.my
The general process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. analis.com.my Computational software then systematically samples various conformations and orientations of the ligand within the protein's binding site, calculating a score to estimate the binding affinity for each pose. nih.gov These studies are fundamental in predicting how structural modifications, such as the 2-chloro substitution on the benzyl (B1604629) ring, might influence binding affinity and specificity.
| Compound/Analogue | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)cinnamamide | GADD34:PP1 | Not Specified | -12.5738 |
| Hydroxycinnamamide derivative (6b) | Topoisomerase I (Top1) | Asn722, Thr718 | Not Specified |
| Cinnamamide derivative (6) | C. albicans HOS2 & RPD3 | Points to Zn2+ ion | Not Specified |
| Cinnamic Acid Analogues (Cynarin, Rosmarinic Acid) | RIPK3 | Not Specified | < -10 |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into conformational changes and the persistence of key interactions. frontierspartnerships.org
MD simulations are frequently used to refine the results of molecular docking. mdpi.com A stable binding is often indicated by a low Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions over the simulation period. nih.gov For a binding to be considered robust, the RMSD should ideally remain below 2 Å. For example, a 100-nanosecond (ns) MD simulation was used to verify the stability of potential inhibitors for the SARS-CoV-2 3CL protease, where stable RMSD values indicated a well-maintained ligand-receptor complex. frontierspartnerships.org
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the deviation of individual amino acid residues. frontierspartnerships.org High RMSF values can indicate flexible regions of the protein, while low values suggest stable residues, often within the binding site, that are crucial for ligand interaction. frontierspartnerships.org
| Simulation Metric | Description | Indication of Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms (e.g., protein backbone or ligand) over time from a reference structure. | Low and stable RMSD values (e.g., < 2-3 Å) suggest the complex is not undergoing major conformational changes and the ligand remains bound in a stable pose. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position during the simulation. | Low RMSF values for residues in the binding pocket indicate stable interactions with the ligand. High fluctuations may be observed in flexible loop regions of the protein. frontierspartnerships.org |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | A stable Rg value suggests that the protein is not unfolding and maintains its overall fold upon ligand binding. mdpi.com |
| SASA (Solvent Accessible Surface Area) | Measures the surface area of the protein that is accessible to the solvent. | Changes in SASA can indicate conformational changes or how the ligand binding might shield parts of the protein from the solvent. mdpi.com |
| Interaction Monitoring | Tracks specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein throughout the simulation. | The persistent presence of key interactions confirms their importance for binding stability. frontierspartnerships.org |
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
Before a compound can be considered for further development, its ADMET properties must be evaluated. In silico ADMET prediction tools have become essential for early-stage drug discovery, allowing for the filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.govresearchgate.net These computational models use a compound's structure to predict various properties.
For this compound and its analogues, several ADMET parameters can be predicted. Physicochemical properties such as lipophilicity (LogP) and water solubility are crucial for absorption. sciensage.info For instance, a LogP value below 5 is often considered favorable for oral bioavailability according to Lipinski's Rule of Five. analis.com.my
Pharmacokinetic predictions include assessing blood-brain barrier (BBB) penetration, which is critical for neurologically active compounds. researchgate.net Models can also predict interactions with metabolic enzymes like cytochrome P450 (CYP) isoforms, which are responsible for the metabolism of most drugs. Toxicity predictions can screen for potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity. mdpi.com
Various open-access web servers and software like SwissADME, pkCSM, and ADMETlab are commonly used for these predictions. mdpi.comsciensage.info These tools provide an early assessment of a compound's drug-likeness and potential liabilities, guiding the selection of candidates for synthesis and experimental testing. sciensage.info For example, in a study identifying potential HSP90 inhibitors, the ADMET profiles of lead compounds were analyzed to confirm their potential as viable drug candidates before proceeding to more complex simulations. mdpi.com
| ADMET Property | Description | Importance in Drug Design | Common Prediction Tools |
| Absorption | Predicts oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2). | Determines how well a compound is absorbed into the bloodstream after administration. sciensage.info | SwissADME, ADMETlab 2.0 mdpi.com |
| Distribution | Predicts blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Affects where the compound travels in the body and its availability to reach the target site. researchgate.net | pkCSM, ProTox-II mdpi.com |
| Metabolism | Predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may inhibit these enzymes. | Determines the metabolic stability and potential for drug-drug interactions. mdpi.com | SwissADME, ADMETlab 2.0 mdpi.com |
| Excretion | Predicts the likely route and rate of elimination from the body. | Influences the dosing regimen and duration of action. | pkCSM |
| Toxicity | Predicts various toxicities, including hepatotoxicity, mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). | Crucial for early identification of safety concerns to minimize late-stage failures. mdpi.com | ProTox-II, ADMETlab 2.0 mdpi.com |
Ligand-Based and Structure-Based Drug Design Approaches
The design of novel analogues of this compound utilizes two primary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that are known to be active. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This model can then be used to screen libraries for new compounds with a similar arrangement of features. nih.gov
Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. gardp.org This approach involves using the target's structure to design or identify ligands that can bind to it with high affinity and specificity. gardp.org Molecular docking, as described in section 6.1, is a cornerstone of SBDD, allowing for the virtual screening of large compound libraries to find potential "hits". gardp.org The insights gained from the docked poses can then guide the optimization of these hits to improve their potency and selectivity. researchgate.net For example, the design of new tyrosinase inhibitors has been guided by SBDD, where cinnamic acid derivatives were docked into the enzyme's active site to predict binding energies and guide synthetic efforts. researchgate.net
Both LBDD and SBDD are often used in a complementary fashion to accelerate the discovery of new lead compounds. frontiersin.org
Virtual Screening for Identification of Novel Scaffolds and Potent Analogues
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. umsha.ac.ir VS can be performed using either ligand-based or structure-based methods.
In a structure-based virtual screening campaign, molecular docking is used to "fit" compounds from a database into the binding site of a target protein. gardp.org The compounds are then ranked based on their docking scores, and the top-ranking candidates are selected for experimental testing. gardp.org This approach was used to screen a database of natural products to find potential inhibitors for the SARS-CoV-2 3CL protease. frontierspartnerships.org
Ligand-based virtual screening involves searching for molecules that are similar to a known active compound. biosolveit.de This can be based on 2D similarity (e.g., fingerprints) or 3D similarity, such as shape and pharmacophore features. biosolveit.de
For the cinnamamide scaffold, virtual screening could be employed to explore vast chemical space for novel analogues with improved properties. For example, starting with the this compound structure, a similarity search could identify commercially available or synthetically accessible compounds with different substitution patterns on the phenyl rings or modifications to the amide linker. biosolveit.de A pharmacophore model derived from a known active cinnamamide could also be used to screen databases for structurally diverse compounds that still possess the key features required for biological activity. mdpi.com This process significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources in the search for more potent and specific analogues. umsha.ac.ir
Future Research Directions and Significance of N 2 Chlorobenzyl Cinnamamide Research
Rational Design and Synthesis of Advanced N-(2-Chlorobenzyl)cinnamamide Analogues
The future of this compound research is heavily reliant on the principles of rational drug design and synthetic chemistry to create advanced analogues with potentially enhanced potency and selectivity. The cinnamamide (B152044) structure, characterized by a styryl group, an amide bond, and an N-aryl moiety, is considered a privileged scaffold in medicinal chemistry, offering multiple sites for chemical modification. mdpi.com
Future synthetic strategies should focus on systematic modifications of the this compound molecule to establish a comprehensive structure-activity relationship (SAR). Key areas for modification include:
The Cinnamoyl Moiety: Alterations to the phenyl ring of the cinnamoyl group, such as the introduction of various electron-donating or electron-withdrawing substituents, could significantly impact biological activity. Studies on related N-arylcinnamamides have shown that substitutions on this ring can modulate anti-inflammatory and anticancer effects. mdpi.compreprints.org
The N-Benzyl Group: The 2-chloro substitution on the benzyl (B1604629) ring is a critical feature. Further exploration could involve shifting the position of the chlorine atom (e.g., to the 3- or 4-position) or introducing additional halogen atoms. nih.gov Research on chlorinated N-arylcinnamamides has demonstrated that the presence and position of halogens can dramatically increase antibacterial efficacy. nih.gov For instance, 3,4-dichlorocinnamanilides displayed a broader spectrum of antibacterial action compared to 4-chlorocinnamanilides. nih.gov
The Amide Linker: The amide bond itself can be modified or replaced with bioisosteres to alter the compound's chemical properties, such as stability and hydrogen bonding capacity.
Inspiration can be drawn from studies on related structures. For example, creating hybrid molecules that combine the this compound scaffold with other pharmacophores, such as sulfonamides, has proven effective in generating potent antimicrobial agents. mdpi.com Furthermore, synthesizing conformationally restricted analogues, like α-methylene-γ-lactams derived from cinnamamides, could lead to compounds with improved activity by reducing deleterious flexibility. cialisds.com
Table 1: Proposed Analogues of this compound for Future Synthesis and SAR Studies| Analogue Series | Modification Strategy | Rationale / Potential Impact | Reference for Strategy |
|---|---|---|---|
| Positional Isomers of Chlorine | Synthesize N-(3-chlorobenzyl)- and N-(4-chlorobenzyl)cinnamamide | Investigate the influence of halogen position on target interaction and biological activity. | nih.gov |
| Poly-halogenated Analogues | Introduce a second halogen (e.g., chlorine, fluorine) onto the benzyl or cinnamoyl ring. | Halogenation is known to increase antibacterial activity and modulate lipophilicity. | mdpi.comnih.gov |
| Cinnamoyl Ring Substitutions | Add electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2, -CF3) groups. | Substituents can alter electronic properties, influencing pathway activation (e.g., Nrf2) and cytotoxicity. | nih.govmdpi.com |
| Hybrid Compounds | Conjugate the cinnamamide scaffold with other bioactive moieties (e.g., sulfonamides, quinolones). | Combining pharmacophores can lead to novel mechanisms of action or synergistic effects. | nih.govmdpi.com |
| Conformationally Restricted Analogues | Incorporate the structure into a rigid ring system, such as a lactam. | Reduces conformational flexibility, which may lead to higher potency by locking in the active conformation. | cialisds.com |
In-depth Mechanistic Studies of Observed Biological Activities
While the broader cinnamamide class is known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, the specific mechanisms of action for this compound are yet to be elucidated. mdpi.comnih.gov Future research must prioritize in-depth mechanistic studies to understand how this compound exerts its effects at a molecular level.
Based on activities observed in structurally similar compounds, several pathways and targets warrant investigation:
Antimicrobial Mechanism: Studies on synthetic cinnamamides suggest potential mechanisms involving the disruption of microbial cell membranes or walls. researchgate.netnih.gov For example, molecular docking simulations have predicted that certain cinnamamide derivatives may target essential bacterial enzymes like β-ketoacyl-ACP synthase (saFABH) in S. aureus or fungal histone deacetylases (caHOS2, caRPD3) in C. albicans. researchgate.netnih.gov Future studies should test whether this compound or its more potent analogues act on these or similar targets.
Anti-inflammatory and Hepatoprotective Pathways: A closely related compound, N-(2-chlorophenyl)cinnamamide, has been suggested to exert hepatoprotective effects by activating the Nrf2/ARE pathway, a critical cellular defense against oxidative stress. smolecule.com Other N-arylcinnamamides have been shown to attenuate the lipopolysaccharide-induced activation of NF-κB, a key regulator of inflammation. mdpi.com Investigating the modulation of these pathways by this compound is a logical next step.
Anticancer Mechanisms: The anticancer potential of cinnamamides is well-documented. mdpi.comhilarispublisher.com Research could explore effects on cell proliferation, apoptosis induction, and cell cycle arrest in various cancer cell lines. Identifying the specific protein targets, which could range from kinases to proteins involved in protein degradation, is crucial. preprints.orguwo.ca
Exploration of Synergistic Effects with Established Research Compounds
A significant area of future research is the exploration of synergistic effects between this compound analogues and established research compounds or drugs. This approach can reveal new therapeutic strategies, overcome resistance, and lower the required concentrations of individual agents.
Potential combination studies include:
Combination with Antibiotics: The increasing threat of antimicrobial resistance necessitates the discovery of new ways to combat resistant bacteria. nih.gov Research on other small molecules has shown they can potentiate the activity of conventional antibiotics against resistant strains like E. coli. acs.org Future experiments could assess whether this compound or its derivatives can enhance the efficacy of antibiotics such as amoxicillin (B794) or rifampicin (B610482) against methicillin-resistant Staphylococcus aureus (MRSA) or other priority pathogens. nih.govresearchgate.net
Combination with Antifungal Agents: Similar to antibiotics, combining cinnamamide derivatives with known antifungal agents like nystatin (B1677061) could lead to additive or synergistic effects, providing more effective treatments for fungal infections. researchgate.netnih.gov
Combination with Anticancer Agents: In oncology research, combination therapy is a standard approach. Investigating the effects of this compound analogues alongside established cytotoxic agents or targeted therapies could uncover synergistic interactions that lead to enhanced cancer cell killing. preprints.org
Table 2: Potential Combination Studies for this compound Analogues| Class of Established Compound | Example Compound | Research Goal | Reference for Concept |
|---|---|---|---|
| Antibiotics | Amoxicillin, Rifampicin, Vancomycin | To test for synergistic or additive effects against drug-resistant bacterial strains (e.g., MRSA, VRE). | nih.govresearchgate.netacs.org |
| Antifungals | Nystatin, Fluconazole | To evaluate synergy in inhibiting the growth of pathogenic fungi like Candida albicans. | researchgate.netnih.gov |
| Anticancer Agents | Doxorubicin, Paclitaxel | To assess the potential to enhance cytotoxicity and overcome resistance in cancer cell lines. | preprints.org |
Development of this compound as a Research Tool or Chemical Probe
Beyond its direct biological activities, this compound and its optimized analogues hold promise for development into chemical probes. mskcc.org A chemical probe is a small molecule used to study and manipulate a specific protein or biological process in its native cellular environment. uwo.camskcc.org Developing such a tool from this scaffold could significantly advance our understanding of its cellular targets and mechanisms.
The development process would involve:
Optimization: Synthesizing analogues to identify a potent and selective lead compound for a specific biological effect. uwo.ca
Derivatization: Chemically modifying the optimized lead by attaching functional tags without abolishing its biological activity. mskcc.org Examples of tags include:
Fluorescent Dyes: For use in fluorescence microscopy and flow cytometry to visualize the compound's localization within cells. mskcc.org
Biotin: For use in affinity purification and pull-down experiments followed by mass spectrometry to identify the specific proteins that the compound binds to (target deconvolution). mskcc.org
Photo-affinity Labels: To create a covalent bond between the probe and its target upon UV irradiation, allowing for more robust target identification.
By using a tagged this compound probe, researchers could definitively identify its binding partners within the cell, thus validating its mechanism of action and potentially uncovering new biological pathways. uwo.ca
Contribution to the Broader Field of Cinnamamide and Halogenated Organic Compound Research in Chemical Biology
Research into this compound contributes significantly to two broader fields of chemical biology: the study of cinnamamides and the investigation of halogenated organic compounds.
Cinnamic acid and its derivatives are recognized for their low toxicity and diverse biological activities, making them a cornerstone of natural product-inspired medicinal chemistry. mdpi.comnih.gov Each new study on a specific derivative like this compound adds to the collective knowledge about the SAR of this scaffold, helping to refine the design of future compounds for various applications, from antimicrobial to neuroprotective agents. nih.govresearchgate.net
Furthermore, this compound is a halogenated organic molecule. The introduction of halogens is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov Systematic studies of chlorinated cinnamamides contribute valuable data on how halogenation impacts biological activity, providing insights that are applicable to the design of other classes of bioactive molecules. nih.govresearchgate.net Understanding the precise role of the 2-chloro-substitution in this compound will provide a valuable case study for the broader field of halogenated compound research.
Q & A
Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)cinnamamide, and how can reaction conditions be optimized?
The synthesis typically involves amide bond formation via nucleophilic substitution or coupling reactions. For example, reacting 2-chlorobenzylamine with cinnamoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at controlled temperatures (50–80°C) yields the target compound . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- HPLC : For purity assessment and retention time comparison against standards .
- NMR spectroscopy (¹H and ¹³C): To confirm the presence of the chlorobenzyl group (δ 4.5–5.0 ppm for -CH₂-) and cinnamamide backbone (δ 6.5–7.5 ppm for aromatic protons) .
- Mass spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Standardize protocols by:
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Documenting precise reaction parameters (e.g., temperature ramps, stirring rates) .
- Validating batch consistency via melting point analysis and chromatographic retention times .
Advanced Questions
Q. What strategies resolve contradictions in crystallographic data for this compound analogs?
Use SHELXL for structure refinement, especially for resolving disorder in chlorobenzyl or cinnamamide moieties. Cross-validate with powder X-ray diffraction (PXRD) and computational modeling (e.g., DFT) to confirm bond lengths and angles . Discrepancies in torsion angles may arise from crystal packing effects, requiring iterative refinement cycles .
Q. How can structure-activity relationships (SAR) be explored for this compound in anticancer research?
- Substituent variation : Replace the chlorine atom with bromine or fluorine to assess halogen bonding effects on target binding (e.g., kinase inhibition) .
- Bioisosteric replacement : Swap the cinnamamide group with thiazole or thiadiazole rings to modulate lipophilicity and bioavailability .
- In vitro assays : Use cytotoxicity screens (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) to correlate structural modifications with activity .
Q. What experimental designs are critical for studying the compound’s pharmacokinetics?
- Solubility studies : Measure logP values using shake-flask methods with octanol/water phases to predict membrane permeability .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- In vivo models : Administer the compound in rodent studies and quantify plasma concentrations over time using validated HPLC-MS protocols .
Q. How can researchers address conflicting bioactivity data across different studies?
- Dose-response validation : Replicate assays with standardized cell lines (e.g., HEK293 or HepG2) and controlled compound concentrations .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .
- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 replicates .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or dichloromethane | |
| Base | K₂CO₃ or Et₃N | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
